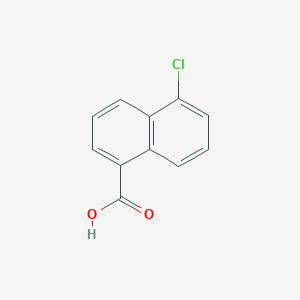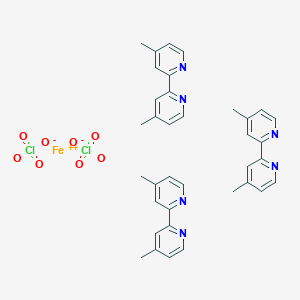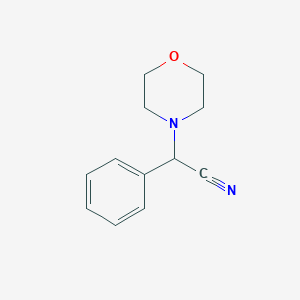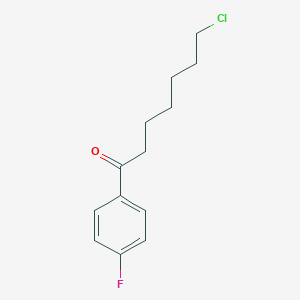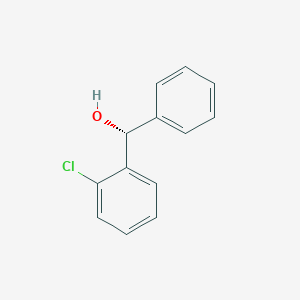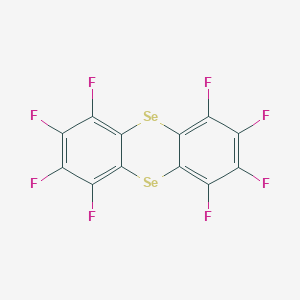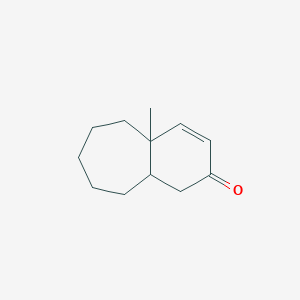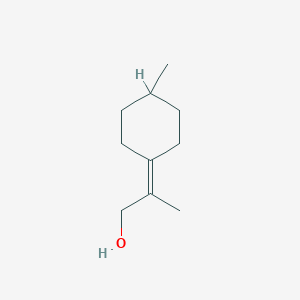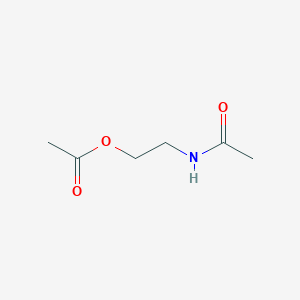
2-Acetamidoethyl acetate
Übersicht
Beschreibung
2-Acetamidoethyl acetate is an organic compound with the chemical formula C6H11NO3. It is also known as glycolylacetamide or N-acetyl-2-aminoethyl acetate. This compound is widely used in scientific research applications due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
2-Acetamidoethyl acetate has several scientific research applications. It is widely used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of chiral ligands for asymmetric synthesis. Additionally, it has potential applications in the field of materials science, such as the synthesis of polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-Acetamidoethyl acetate is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the amino and acetamido groups. It can also act as a chelating agent due to the presence of the two carbonyl groups.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Acetamidoethyl acetate. However, it has been reported to exhibit antibacterial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Acetamidoethyl acetate in lab experiments include its high yield and low cost of synthesis. It is also relatively stable and can be stored for extended periods without significant degradation. However, its limited solubility in water can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Acetamidoethyl acetate. One potential area of research is the development of new synthetic methods for this compound. Additionally, further research is needed to understand the mechanism of action and potential applications of this compound in various fields, including materials science and medicine.
Conclusion
In conclusion, 2-Acetamidoethyl acetate is a unique organic compound with several potential applications in scientific research. Its synthesis method is simple and cost-effective, making it a popular choice for researchers. While there is limited information available on its biochemical and physiological effects, it has been shown to exhibit antibacterial and antifungal properties and inhibit the growth of cancer cells in vitro. Further research is needed to fully understand the potential applications of this compound in various fields.
Eigenschaften
CAS-Nummer |
16180-96-4 |
|---|---|
Produktname |
2-Acetamidoethyl acetate |
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
2-acetamidoethyl acetate |
InChI |
InChI=1S/C6H11NO3/c1-5(8)7-3-4-10-6(2)9/h3-4H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
SKPWGBMKZNVXFF-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCOC(=O)C |
Kanonische SMILES |
CC(=O)NCCOC(=O)C |
Andere CAS-Nummern |
16180-96-4 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



